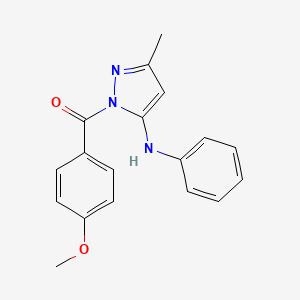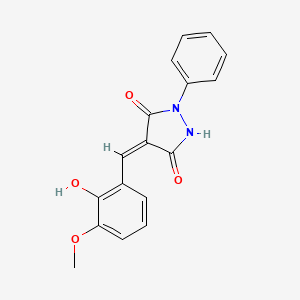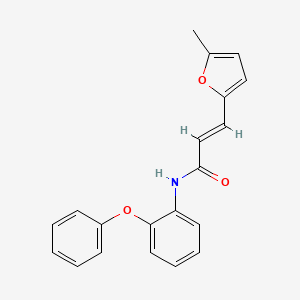![molecular formula C15H17N5O3 B5804609 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been found to have potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has also been found to have an inhibitory effect on the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have a protective effect on neurons and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is its potential application in various fields of scientific research, including medicine, agriculture, and industry. It has also been found to have a good safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, its synthesis process is relatively complex, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is to study its insecticidal and fungicidal properties for use in crop protection. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Overall, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has shown great potential in various fields of scientific research, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to yield 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide. The overall yield of the synthesis process is around 40%.
科学的研究の応用
4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In industry, it has been studied for its potential use as a corrosion inhibitor.
特性
IUPAC Name |
4-[(3-acetylphenyl)carbamoylamino]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-3-20-8-12(13(19-20)14(16)22)18-15(23)17-11-6-4-5-10(7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,16,22)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCMXSJCBUYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Acetylphenyl)ureido)-1-ethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)


![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
